N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methoxyphenyl group and a chlorophenylmethyl group, making it a unique structure with interesting chemical properties.
Mechanism of Action
Target of Action
The primary targets of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are the D4 dopamine receptors . These receptors play a crucial role in the dopamine system of the brain, which is involved in various neurological processes such as mood, reward, addiction, and movement .
Mode of Action
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide interacts with its targets, the D4 dopamine receptors, by binding to them . This binding action can alter the normal functioning of these receptors, leading to changes in the neurological processes they are involved in .
Biochemical Pathways
The interaction of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide with the D4 dopamine receptors affects the dopamine system’s biochemical pathways . The downstream effects of this interaction can include alterations in mood, reward, addiction, and movement processes .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptors . By binding to these receptors, the compound can alter their normal functioning, leading to changes in the neurological processes they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness
Biochemical Analysis
Biochemical Properties
The compound N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a potent and selective ligand for the D4 dopamine receptor . This interaction suggests that the compound may play a role in modulating dopaminergic signaling pathways in the body.
Cellular Effects
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can have significant effects on various types of cells and cellular processes . Its influence on cell function is likely mediated through its impact on cell signaling pathways, particularly those involving dopamine receptors
Molecular Mechanism
The molecular mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves binding interactions with biomolecules, particularly the D4 dopamine receptor This binding can lead to changes in gene expression and may result in the inhibition or activation of certain enzymes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor for the production of specialty chemicals.
Comparison with Similar Compounds
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)piperazine: Shares the chlorophenylmethyl group but lacks the methoxyphenyl substitution.
N-(4-methoxyphenyl)piperazine: Contains the methoxyphenyl group but lacks the chlorophenylmethyl substitution.
N-(4-chlorophenyl)-N’-(4-methoxyphenyl)piperazine: Combines both substituents but in a different structural arrangement.
The uniqueness of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide lies in its specific combination of functional groups and their spatial arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAUMVEQGDTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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